![molecular formula C16H17N5O2S B2880015 2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1207042-49-6](/img/structure/B2880015.png)
2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, and a benzimidazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, piperazine, and benzimidazole rings. These rings are likely connected in a specific arrangement based on the name of the compound. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule means it could potentially undergo a variety of reactions .Applications De Recherche Scientifique
Antimycobacterial Activity
Further research into the antimycobacterial properties of related compounds was conducted by Lv et al. (2017), who reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This study highlights the compound's potential in developing new antimycobacterial therapies, especially considering the promising safety indices against MTB H37Rv (Kai Lv et al., 2017).
ACAT-1 Inhibition for Disease Treatment
Another significant area of application is in the treatment of diseases associated with ACAT-1 overexpression. Shibuya et al. (2018) identified 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as a potent inhibitor of human ACAT-1, showcasing the compound's therapeutic potential. This research underscores the importance of the chemical structure in enhancing solubility and oral absorption, making it a promising candidate for treating diseases related to ACAT-1 overexpression (K. Shibuya et al., 2018).
Corrosion Inhibition
The compound and its derivatives have also been studied for their role in corrosion inhibition. Yadav et al. (2016) examined the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. The study found that these compounds exhibit high inhibition efficiency, highlighting their potential application in protecting metals from corrosion (M. Yadav et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-4-3-7-17-12-13)21-10-8-20(9-11-21)16-18-14-5-1-2-6-15(14)19-16/h1-7,12H,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKGAVTLGTUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)
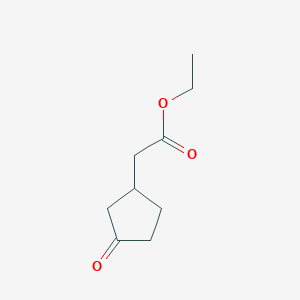
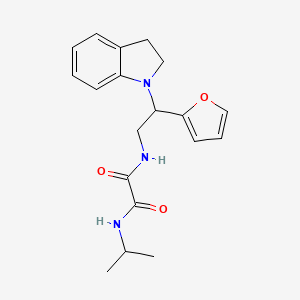
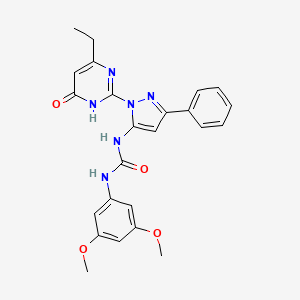


![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)
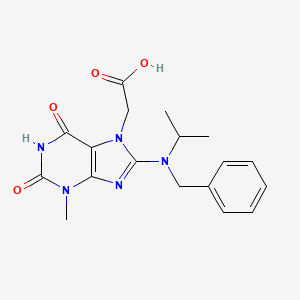
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
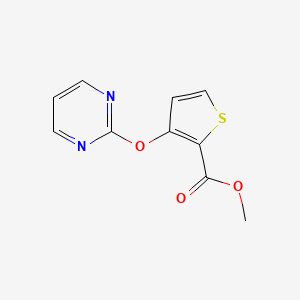

![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)